molecular formula C25H30F6N4O8 B10861759 Lys-Pro-AMC (diTFA)

Lys-Pro-AMC (diTFA)

Cat. No.: B10861759
M. Wt: 628.5 g/mol
InChI Key: UYHIEPMMURECAA-SZKOKKDDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lys-Pro-AMC (diTFA) typically involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain. The process involves the following steps:

    Coupling: The lysine and proline amino acids are coupled to the resin using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The peptide is cleaved from the resin and purified.

    AMC Conjugation: The AMC moiety is attached to the peptide through an amide bond formation.

Industrial Production Methods: Industrial production of Lys-Pro-AMC (diTFA) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Lys-Pro-AMC (diTFA) primarily undergoes enzymatic cleavage reactions. The compound is designed to be a substrate for specific proteolytic enzymes, which cleave the peptide bond between the amino acids and the AMC moiety.

Common Reagents and Conditions:

Major Products Formed: The enzymatic cleavage of Lys-Pro-AMC (diTFA) results in the release of free AMC, which produces a fluorescent signal that can be measured spectrophotometrically .

Scientific Research Applications

Lys-Pro-AMC (diTFA) has a wide range of applications in scientific research:

Mechanism of Action

Lys-Pro-AMC (diTFA) functions as a fluorogenic substrate. Upon enzymatic cleavage by specific proteolytic enzymes, the AMC moiety is released, resulting in a fluorescent signal. This fluorescence can be measured to determine the activity of the enzyme. The molecular targets are the peptide bonds within the substrate, and the pathways involved include proteolytic cleavage and fluorescence emission .

Comparison with Similar Compounds

Uniqueness: Lys-Pro-AMC (diTFA) is unique due to its specific amino acid sequence and the presence of diTFA, which enhances its solubility and stability. This makes it particularly suitable for certain enzymatic assays where other substrates may not perform as well .

Properties

Molecular Formula

C25H30F6N4O8

Molecular Weight

628.5 g/mol

IUPAC Name

(2S)-1-[(2S)-2,6-diaminohexanoyl]-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C21H28N4O4.2C2HF3O2/c1-13-11-19(26)29-18-12-14(7-8-15(13)18)24-20(27)17-6-4-10-25(17)21(28)16(23)5-2-3-9-22;2*3-2(4,5)1(6)7/h7-8,11-12,16-17H,2-6,9-10,22-23H2,1H3,(H,24,27);2*(H,6,7)/t16-,17-;;/m0../s1

InChI Key

UYHIEPMMURECAA-SZKOKKDDSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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